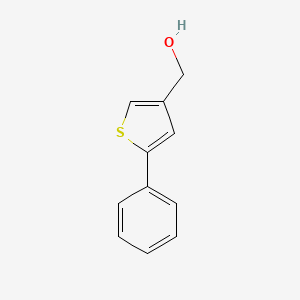

(5-Phenylthiophen-3-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H10OS |

|---|---|

Molekulargewicht |

190.26 g/mol |

IUPAC-Name |

(5-phenylthiophen-3-yl)methanol |

InChI |

InChI=1S/C11H10OS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8,12H,7H2 |

InChI-Schlüssel |

MOKWJKFHAGUCHR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=CS2)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Phenylthiophen 3 Yl Methanol and Analogues

Direct and Convergent Synthetic Routes

Direct synthetic routes involve the modification of a pre-existing 5-phenylthiophene skeleton. These methods are often convergent, efficient, and rely on well-established chemical transformations, making them valuable for accessing the target compound and its analogues.

Synthesis via Reduction of Carbonyl Precursors

A common and straightforward method for the synthesis of (5-Phenylthiophen-3-yl)methanol is the reduction of a corresponding carbonyl compound, such as an aldehyde, ester, or carboxylic acid at the C-3 position. This approach leverages the high reactivity and selectivity of modern reducing agents.

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent capable of converting a wide range of carbonyl-containing functional groups into alcohols. While LAH reduces amides to amines, its utility in synthesizing hydroxymethyl compounds is demonstrated through the reduction of esters and aldehydes. In systems analogous to the target compound, such as furan-3-carboxylates or thiophene-3-carboxylates, LAH serves as an effective reagent for generating the primary alcohol functionality.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. For an ester precursor, this initial addition leads to a tetrahedral intermediate which then collapses, eliminating an alkoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LAH to yield the primary alcohol upon acidic or aqueous workup. Due to its high reactivity, the reaction must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The broad applicability of this reduction is a key advantage, allowing for the synthesis of a variety of substituted hydroxymethyl heterocycles.

Table 1: Representative LAH Reduction of a Heterocyclic Carbonyl

| Substrate | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Methyl 5-phenylthiophene-3-carboxylate | Lithium Aluminum Hydride (LAH) | Tetrahydrofuran (THF) | 0 °C to room temperature | This compound | High |

Synthesis through Reactions Involving Benzoquinone (Specific to Compound)

While p-benzoquinone is a versatile reagent in organic synthesis, often used as an oxidant or as a dienophile in Diels-Alder reactions, its application in a direct synthetic route to construct the this compound backbone is not widely documented. Synthetic strategies reported in the literature involving benzoquinone and thiophene (B33073) moieties typically focus on creating thiophene-substituted benzoquinones, for instance, through Stille coupling reactions where a thiophene unit is attached to a pre-functionalized benzoquinone core rsc.org. Another common role for benzoquinone in related syntheses is as an oxidant to facilitate aromatization or other dehydrogenation steps organic-chemistry.org. A direct, convergent synthesis of this compound commencing from benzoquinone as a foundational building block for the phenylthiophene core is not a standard or commonly cited methodology.

Cyclization-Based Approaches to Substituted Hydroxymethylthiophenes

Cyclization strategies involve the construction of the thiophene ring from acyclic precursors. These methods are powerful for creating highly substituted and complex thiophene derivatives by assembling the core heterocycle and installing desired functional groups in a controlled manner.

S-Cyclization of Functionalized Alkyne Substrates

The intramolecular cyclization of sulfur-containing alkyne derivatives is a robust method for synthesizing thiophenes nih.gov. The regioselectivity of the ring closure is a critical aspect of these syntheses, often guided by Baldwin's rules, with 5-exo cyclizations being generally favored for radical and anionic pathways.

A notable example of this strategy is the cesium fluoride (CsF) induced cyclization of (Z)-(1-en-3-ynylthio)triisopropylsilanes mdpi.com. This reaction proceeds via a 5-exo-dig S-cyclization pathway. The process is initiated by the fluoride ion from CsF, which cleaves the silicon-sulfur bond to generate a thiolate anion in situ.

This nucleophilic thiolate then attacks the proximate alkyne carbon in a 5-exo-dig manner, forming the five-membered thiophene ring and a new vinyl anion intermediate. A key feature of this methodology is the ability to trap this anionic intermediate with a suitable electrophile. By introducing an aldehyde, such as p-chlorobenzaldehyde, the anion attacks the carbonyl carbon, leading to the formation of a secondary alcohol after workup mdpi.com. To synthesize a primary alcohol like this compound, formaldehyde or a related electrophile could theoretically be employed. This one-pot C-S coupling and heterocyclization/functionalization approach provides an efficient route to complex, substituted hydroxymethylthiophenes.

Table 2: CsF-Induced Cyclization for the Synthesis of a Hydroxymethylthiophene Analogue

| Precursor | Reagents | Electrophile | Solvent | Product | Reference |

|---|

Intramolecular Nitrile Oxide Cyclization to 3-Amino-4-hydroxymethylthiophenes

A notable strategy for the synthesis of thiophene rings bearing both amino and hydroxymethyl groups involves an intramolecular nitrile oxide cycloaddition (INOC) process. This method provides a route to 2-substituted 3-amino-4-hydroxymethylthiophenes, which are valuable intermediates for further chemical elaboration.

The synthesis commences with the condensation of nitroalkenes with allylmercaptan to form unsaturated sulfide nitro compounds. These intermediates are then dehydrated, typically using phenyl isocyanate in the presence of a tertiary amine base like triethylamine (B128534), to generate unsaturated nitrile oxides in situ. These nitrile oxides spontaneously undergo an intramolecular [3+2] cycloaddition reaction to yield tetrahydrothieno[3,4-c]isoxazolines. The final step involves the reductive cleavage of the N-O bond within the isoxazoline ring, which is commonly achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄). This reduction not only opens the isoxazoline ring but also aromatizes the thiophene ring, affording the desired 3-amino-4-hydroxymethylthiophene derivatives rsc.org.

This synthetic approach offers an alternative to traditional methods that involve the oximation of oxothiophenes followed by treatment with gaseous hydrochloric acid rsc.org. The INOC-based method allows for the introduction of various substituents at the 2-position of the thiophene ring by starting with appropriately substituted nitroalkenes.

| Starting Materials | Key Intermediates | Reagents and Conditions | Final Products | Reference |

| Nitroalkenes, Allylmercaptan | Unsaturated sulfide nitrile oxides, Tetrahydrothieno[3,4-c]isoxazolines | 1. Condensation 2. Dehydration (e.g., PhNCO, Et₃N) 3. Intramolecular Cycloaddition 4. Reduction (e.g., LiAlH₄) | 2-Substituted 3-amino-4-hydroxymethylthiophenes | rsc.org |

Thiophene Ring Formation via Ketoalkynes and Dithiane Derivatives

Another effective method for constructing the thiophene ring involves the reaction of ketoalkynes with dithiane derivatives. This approach allows for the synthesis of 2,3-disubstituted thiophenes.

In a typical procedure, ketoalkynes are first prepared through a Sonogashira coupling reaction between terminal alkynes and acyl chlorides. These ketoalkynes are then reacted with 2,5-dihydroxy-1,4-dithiane in the presence of a base, such as triethylamine. This reaction leads to the formation of alcohol intermediates, which are subsequently dehydrated by treatment with silica gel to yield the final 2,3-disubstituted thiophenes. This two-step synthesis provides a straightforward route to this class of compounds from readily available starting materials.

| Reactants | Key Intermediates | Reagents and Conditions | Final Products |

| Ketoalkynes, 2,5-Dihydroxy-1,4-dithiane | Alcohol intermediates | 1. Triethylamine 2. Silica gel (for dehydration) | 2,3-Disubstituted thiophenes |

Functionalization of Pre-existing Phenylthiophenes

Strategies for Introducing Hydroxymethyl Functionality onto Phenylthiophene Scaffolds

The introduction of a hydroxymethyl group onto a pre-existing phenylthiophene scaffold is a common and crucial transformation for accessing compounds like this compound. A prevalent and effective strategy involves a two-step sequence: formylation of the phenylthiophene ring followed by the reduction of the resulting aldehyde.

Formylation of Phenylthiophenes:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including thiophenes. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) or a similar reagent like solid phosgene (triphosgene) and a formylating agent such as N,N-dimethylformamide (DMF) google.com. The electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is generated in situ and attacks the thiophene ring, leading to the formation of a thiophenecarboxaldehyde after aqueous workup. The regioselectivity of the formylation is influenced by the substitution pattern of the phenylthiophene. For a 2-phenylthiophene, formylation generally occurs at the 5-position. For a 3-phenylthiophene (B186537), the substitution can occur at the 2- or 5-position, depending on the reaction conditions and the presence of other directing groups.

Reduction of Thiophenecarboxaldehydes:

Once the thiophenecarboxaldehyde is obtained, the formyl group can be readily reduced to a hydroxymethyl group using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF). These hydride reagents efficiently reduce the aldehyde to the corresponding primary alcohol. The choice of reducing agent may depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Phenylthiophene Derivative | Formylation Reagent | Reduction Reagent | Product |

| 2-Phenylthiophene | POCl₃, DMF | NaBH₄ | (5-Phenylthiophen-2-yl)methanol |

| 3-Phenylthiophene | POCl₃, DMF | NaBH₄ | (5-Phenylthiophen-2-yl)methanol and/or (4-Phenylthiophen-2-yl)methanol |

This two-step approach provides a reliable and versatile method for the synthesis of hydroxymethyl-substituted phenylthiophenes, including the target compound this compound, by starting with the appropriate phenylthiophene isomer and carefully controlling the formylation and reduction steps.

Chemical Reactivity and Derivatization Studies of 5 Phenylthiophen 3 Yl Methanol

Reactions at the Hydroxymethyl Functional Group

The hydroxymethyl group attached to the thiophene (B33073) ring at the 3-position exhibits typical reactivity for a primary alcohol, allowing for a variety of functional group interconversions.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives (General Alcohol Reactivity)

The primary alcohol of (5-phenylthiophen-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 5-phenylthiophene-3-carbaldehyde (B2659098), or further to the carboxylic acid, 5-phenylthiophene-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed. While specific studies on this compound are not extensively detailed in publicly available literature, analogous transformations on similar thiophene-containing molecules are well-documented. For instance, the oxidation of heterocyclic methanols can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2). These reagents are known to be effective for the conversion of primary alcohols to aldehydes with minimal over-oxidation.

The complete oxidation to the carboxylic acid requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are commonly used for this purpose. The reaction typically proceeds by initial oxidation to the aldehyde, which is then further oxidized to the carboxylic acid in the presence of the strong oxidant.

Table 1: Representative Oxidation Reactions of Heterocyclic Alcohols

| Starting Material | Reagent(s) | Product | General Yield Range |

| Primary Heterocyclic Alcohol | Pyridinium Chlorochromate (PCC) | Heterocyclic Aldehyde | Moderate to High |

| Primary Heterocyclic Alcohol | Manganese Dioxide (MnO2) | Heterocyclic Aldehyde | Good |

| Primary Heterocyclic Alcohol | Potassium Permanganate (KMnO4) | Heterocyclic Carboxylic Acid | Moderate to High |

| Primary Heterocyclic Alcohol | Jones Reagent (CrO3/H2SO4) | Heterocyclic Carboxylic Acid | Good |

Reduction Reactions to Form Other Derivatives (General Alcohol Reactivity)

While the hydroxymethyl group of this compound is already in a reduced state, its derivatives, such as the corresponding aldehyde or carboxylic acid, can be reduced. For example, the reduction of 5-phenylthiophene-3-carbaldehyde would regenerate the parent alcohol, this compound. This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.

Furthermore, the reduction of the carboxylic acid derivative, 5-phenylthiophene-3-carboxylic acid, can also lead back to the alcohol. This transformation generally requires a stronger reducing agent than what is needed for an aldehyde, with lithium aluminum hydride (LiAlH4) being a common choice. The reaction is typically performed in an anhydrous ether solvent.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. manchester.ac.uk This is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. rsc.org

Etherification of this compound can be accomplished through various methods. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. For benzylic alcohols, which have similar reactivity to the title compound, chemoselective etherification can be achieved in the presence of other types of hydroxyl groups. nih.gov For example, methods utilizing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) have been shown to selectively convert benzyl (B1604629) alcohols to their corresponding methyl or ethyl ethers. nih.gov

Table 2: Common Esterification and Etherification Methods for Alcohols

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Base | Product |

| Fischer Esterification | Carboxylic Acid | This compound | Strong Acid (e.g., H2SO4) | Ester |

| Acylation | Acyl Chloride/Anhydride | This compound | Base (e.g., Pyridine) | Ester |

| Williamson Ether Synthesis | Alkyl Halide | This compound | Strong Base (e.g., NaH) | Ether |

| Chemoselective Etherification | Methanol/Ethanol | This compound | TCT/DMSO | Methyl/Ethyl Ether |

Functionalization of the Thiophene Ring

The thiophene ring in this compound is susceptible to various functionalization reactions, allowing for the extension of its conjugated system and the introduction of new chemical entities.

C-H Activation and Direct Functionalization Strategies (General for Phenylthiophenes)

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, provide a powerful tool for the direct functionalization of the thiophene ring in phenylthiophene derivatives. These strategies avoid the need for pre-functionalized starting materials, such as halogenated thiophenes, thus offering a more atom-economical approach.

Palladium catalysts are commonly employed for the direct arylation, alkenylation, and alkynylation of thiophenes. For 3-substituted thiophenes, such as this compound, the regioselectivity of C-H functionalization can be controlled to target either the C2 or C5 position. While the hydroxymethyl group itself is not a strong directing group, the electronic properties of the phenylthiophene system generally favor functionalization at the positions adjacent to the sulfur atom. Catalyst and ligand choice, as well as reaction conditions, play a crucial role in determining the outcome of these reactions.

Cross-Coupling Reactions for Extended Conjugation (General for Phenylthiophenes)

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are invaluable for extending the π-conjugated system of phenylthiophenes. These reactions typically involve the coupling of a halogenated or organometallic thiophene derivative with a suitable coupling partner.

In the context of this compound, the thiophene ring would first need to be functionalized with a leaving group, such as a bromine or iodine atom, or converted into an organometallic species, like a boronic acid or ester. For instance, bromination of the thiophene ring, which could potentially occur at the C2 or C4 position, would provide a handle for subsequent Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids. This approach allows for the synthesis of a wide range of biaryl and polycyclic aromatic compounds with tunable electronic and photophysical properties. The synthesis of various arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions highlights the utility of this approach in building complex molecules from thiophene precursors.

Table 3: Common Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Thiophene Derivative | Coupling Partner | Catalyst | Resulting Bond |

| Suzuki-Miyaura | Halogenated Thiophene | Boronic Acid/Ester | Palladium Catalyst | C-C |

| Stille | Halogenated Thiophene | Organostannane | Palladium Catalyst | C-C |

| Heck | Halogenated Thiophene | Alkene | Palladium Catalyst | C-C (alkenyl) |

Halogenation and Subsequent Transformations

The thiophene ring in this compound is susceptible to electrophilic halogenation. The positions on the thiophene ring are not equivalent, and the directing effects of the existing substituents play a crucial role in determining the regioselectivity of the reaction. The hydroxymethyl group at the 3-position and the phenyl group at the 5-position influence the electron density of the thiophene ring. Thiophenes are generally more reactive towards electrophiles than benzene (B151609). Electrophilic substitution on 3-substituted thiophenes typically occurs at the 2- or 5-position. In the case of this compound, the 5-position is already occupied by the phenyl group, making the 2-position the most probable site for electrophilic attack.

Common halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for the selective halogenation of thiophene rings under mild conditions.

A plausible reaction for the bromination of this compound is the reaction with NBS in a suitable solvent like tetrahydrofuran (B95107) (THF) or a mixture of acetic acid and chloroform. This reaction is expected to yield (2-bromo-5-phenylthiophen-3-yl)methanol (B8319514) as the major product.

Table 1: Halogenation of this compound

| Starting Material | Reagent | Product |

| This compound | N-Bromosuccinimide (NBS) | (2-Bromo-5-phenylthiophen-3-yl)methanol |

The resulting (2-bromo-5-phenylthiophen-3-yl)methanol is a valuable intermediate for further functionalization through various cross-coupling reactions. The carbon-bromine bond on the thiophene ring can be readily utilized in reactions such as Suzuki, Stille, and Sonogashira couplings to introduce new carbon-carbon bonds. jcu.edu.au

For instance, a palladium-catalyzed Suzuki coupling reaction of (2-bromo-5-phenylthiophen-3-yl)methanol with an arylboronic acid can be employed to synthesize more complex tri-aryl or biaryl-thiophene structures. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent at the 2-position of the thiophene ring. wikipedia.orgorganic-chemistry.org These transformations highlight the utility of halogenated this compound derivatives as platforms for building molecular complexity.

Reactivity of the Phenyl Moiety

The phenyl ring in this compound can also undergo chemical modifications, although it is generally less reactive towards electrophilic substitution than the thiophene ring. wikipedia.org The reactivity and regioselectivity of these transformations are governed by the directing effect of the thiophene substituent.

The thiophene ring acts as an ortho-, para-directing group in electrophilic aromatic substitution reactions on the attached phenyl ring. libretexts.org This is due to the ability of the sulfur atom in the thiophene ring to stabilize the cationic intermediate (arenium ion) formed during the substitution through resonance. Therefore, electrophiles are expected to add preferentially to the ortho and para positions of the phenyl ring.

However, achieving selective functionalization of the phenyl ring in the presence of the more reactive thiophene ring can be challenging. To achieve selectivity, one might need to protect the reactive sites on the thiophene ring or choose reaction conditions that favor substitution on the phenyl ring. For instance, using a bulky electrophile might favor reaction at the less sterically hindered para-position of the phenyl group.

Common electrophilic substitution reactions that could be applied to the phenyl ring of phenylthiophenes include nitration, halogenation, Friedel-Crafts acylation, and sulfonation. The choice of reagents and reaction conditions is critical to control the selectivity and avoid undesired side reactions on the thiophene ring or the hydroxymethyl group. For example, Friedel-Crafts reactions often employ strong Lewis acids that could potentially interact with the sulfur atom of the thiophene or the hydroxyl group. wikipedia.org

Table 2: Potential Electrophilic Aromatic Substitution on the Phenyl Ring of Phenylthiophenes

| Reaction | Electrophile | Expected Major Products (ortho, para) |

| Nitration | NO₂⁺ | 5-(2-Nitrophenyl)thiophen-3-yl)methanol, (5-(4-Nitrophenyl)thiophen-3-yl)methanol |

| Bromination | Br⁺ | (5-(2-Bromophenyl)thiophen-3-yl)methanol, (5-(4-Bromophenyl)thiophen-3-yl)methanol |

| Acylation | RCO⁺ | (5-(2-Acetylphenyl)thiophen-3-yl)methanol, (5-(4-Acetylphenyl)thiophen-3-yl)methanol |

It is important to note that the regioselectivity can be influenced by other substituents present on the phenyl ring. The interplay of directing effects from multiple substituents will determine the final substitution pattern. libretexts.org

Mechanistic Investigations of Reactions Involving 5 Phenylthiophen 3 Yl Methanol

Elucidation of Reaction Pathways for Synthesis

The formation of (5-Phenylthiophen-3-yl)methanol can be achieved through various synthetic routes, each characterized by a distinct mechanistic pathway.

The reduction of a suitable carboxylic acid derivative, such as an ester or a carboxylic acid itself, is a common method for the preparation of this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation. masterorganicchemistry.com

The mechanism for the LiAlH₄ reduction of an ester, for instance, methyl 5-phenylthiophene-3-carboxylate, to this compound proceeds through a two-step process. youtube.com Initially, a hydride ion from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating the methoxide (B1231860) leaving group to yield an aldehyde, 5-phenylthiophene-3-carbaldehyde (B2659098). masterorganicchemistry.comyoutube.com The aldehyde is then rapidly reduced by another equivalent of LiAlH₄. The hydride attacks the carbonyl carbon of the aldehyde, and upon acidic workup, the resulting alkoxide is protonated to afford the primary alcohol, this compound. youtube.com

The reduction of the carboxylic acid, 5-phenylthiophene-3-carboxylic acid, with LiAlH₄ follows a slightly different initial path. The acidic proton of the carboxylic acid is first abstracted by a hydride ion, producing hydrogen gas and a lithium carboxylate salt. cam.ac.uk This is followed by the reduction of the carboxylate to the corresponding primary alcohol.

Table 1: Key Steps in LiAlH₄ Reduction of a Thiophene (B33073) Ester

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of hydride on the ester carbonyl carbon. | Tetrahedral intermediate |

| 2 | Elimination of the alkoxy group. | Aldehyde |

| 3 | Nucleophilic attack of hydride on the aldehyde carbonyl carbon. | Alkoxide intermediate |

| 4 | Protonation of the alkoxide during workup. | Primary alcohol |

While not a direct synthetic route to this compound, understanding the mechanisms of its potential degradation is crucial. Metal-free aerobic oxidative C-C bond cleavage presents a possible reaction pathway for heteroaryl-containing alcohols. nih.gov This type of reaction can lead to the decomposition of the target molecule under certain conditions, typically involving an oxidant and a base. nih.govmdpi.com

The proposed mechanism for the aerobic oxidative cleavage of C-C bonds in α-hydroxy ketones, a related class of compounds, involves the formation of a dimer intermediate and isotopic labeling studies with ¹⁸O₂ have provided insights into the reaction pathway. nih.gov For heteroaryl alcohols, the reaction is believed to proceed through a base-mediated aerobic oxidative pathway, potentially involving the formation of a hydroperoxide intermediate. elsevierpure.com In the context of this compound, this could lead to the cleavage of the bond between the thiophene ring and the methanol (B129727) carbon, resulting in the formation of a carboxylic acid derivative and a neutral heteroaromatic compound. nih.gov

The synthesis of the substituted thiophene core of this compound can be achieved through catalytic cyclization reactions. A prominent example is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.com This method allows for the construction of the thiophene ring in a regioselective manner. mdpi.comresearchgate.net

The mechanism involves the activation of the alkyne's triple bond by coordination to the palladium catalyst. This is followed by an intramolecular nucleophilic attack by the sulfur atom (a 5-endo-dig cyclization) onto the activated triple bond. The final step is a protonolysis to regenerate the catalyst and yield the substituted thiophene. mdpi.com By choosing appropriate starting materials, this method can be adapted to synthesize precursors that can be readily converted to this compound.

Another approach involves the rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes, which proceeds through a rhodium thiavinyl carbene intermediate to form highly substituted thiophenes. organic-chemistry.org

Table 2: General Steps in Pd-Catalyzed Thiophene Synthesis

| Step | Description |

| 1 | Coordination of the palladium catalyst to the alkyne. |

| 2 | Intramolecular nucleophilic attack of the sulfur atom. |

| 3 | Protonolysis to yield the thiophene and regenerate the catalyst. |

Mechanisms of Functionalization and Transformation Reactions

Once synthesized, this compound can undergo various functionalization and transformation reactions, each with its own mechanistic underpinnings.

Transition metal-catalyzed C-H functionalization is a powerful tool for the derivatization of heteroaromatic compounds like thiophenes. nih.govelsevierpure.com In the case of this compound, the thiophene ring presents several C-H bonds that can be selectively functionalized. The thioether group within the thiophene ring can act as a directing group, facilitating remote C-H activation. nih.gov

The mechanism often involves the coordination of a transition metal catalyst, such as palladium or rhodium, to the sulfur atom of the thiophene ring. nih.gov This coordination brings the metal center in proximity to a specific C-H bond, enabling its cleavage and the formation of a metallacyclic intermediate. nih.gov This intermediate can then react with a variety of coupling partners, such as alkenes or alkynes, to form new C-C or C-heteroatom bonds. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the C-H functionalization. nih.govelsevierpure.com

For instance, a plausible catalytic cycle for a rhodium-catalyzed C-H activation could involve the initial coordination of the Rh(III) catalyst to the substrate, followed by C-H bond activation assisted by the thioether group to form a rhodacycle intermediate. Subsequent insertion of an alkene and β-hydride elimination would yield the functionalized product and regenerate a Rh(I) species. nih.gov

Radical-mediated reactions offer alternative pathways for the functionalization of thiophene derivatives. Thiyl radicals, which can be generated from thioacids or thioacetates, are versatile intermediates in organic synthesis. rsc.org While not directly involving this compound, the principles of radical reactions on thiophene rings are relevant.

One potential pathway involves the generation of a thiyl radical from a suitable precursor, which can then participate in addition or substitution reactions. For example, tributyltin hydride-mediated radical reactions of organic halides can be carried out in microreactors, offering a rapid and efficient method for generating radicals. nih.gov

Another approach involves the visible-light-activated generation of α-amino radicals through an ion-pair charge-transfer complex with a thiophenolate. cam.ac.uk This highlights the potential for the sulfur atom in the thiophene ring of this compound to participate in photoredox catalysis, mediating radical formation and subsequent reactions.

Advanced Spectroscopic Elucidation of 5 Phenylthiophen 3 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, one can piece together the connectivity and spatial arrangement of atoms. For (5-Phenylthiophen-3-yl)methanol, NMR is indispensable for unambiguously confirming the substitution pattern on the thiophene (B33073) ring and characterizing the molecule's distinct structural features.

One-Dimensional NMR: ¹H NMR and ¹³C NMR Chemical Shift Assignments

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), offer fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the phenyl ring, the thiophene ring, the methylene (B1212753) bridge (-CH₂-), and the hydroxyl group (-OH).

Phenyl Protons: The protons on the phenyl group typically appear in the aromatic region (δ 7.0–8.0 ppm). The ortho-, meta-, and para-protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

Thiophene Protons: The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals, likely doublets, due to coupling with each other. Their chemical shifts are influenced by the substitution pattern and the electronic nature of the phenyl and hydroxymethyl groups.

Methylene and Hydroxyl Protons: The methylene protons (-CH₂OH) adjacent to the thiophene ring would appear as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The spectrum will show multiple signals in the aromatic region (δ 110–150 ppm) corresponding to the carbons of the phenyl and thiophene rings. Quaternary carbons (those without attached protons) typically show weaker signals.

Methylene Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the aliphatic region, typically around δ 60-65 ppm.

The predicted chemical shifts for this compound, based on data from analogous compounds such as phenyl(thiophen-2-yl)methanol and other substituted thiophenes, are summarized in the tables below. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | ~7.6 | Multiplet |

| Phenyl-H (meta) | ~7.4 | Multiplet |

| Phenyl-H (para) | ~7.3 | Multiplet |

| Thiophene-H2 | ~7.3 | Doublet |

| Thiophene-H4 | ~7.1 | Doublet |

| -CH₂- | ~4.8 | Singlet/Doublet |

| -OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C5 (C-Ph) | ~144 |

| Thiophene C3 (C-CH₂OH) | ~142 |

| Phenyl C (ipso) | ~134 |

| Phenyl C (ortho/meta) | ~129 |

| Phenyl C (para) | ~127 |

| Thiophene C2 | ~125 |

| Thiophene C4 | ~122 |

| -CH₂OH | ~65 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are crucial for establishing the complete bonding network and spatial relationships within the molecule. These techniques correlate signals from different nuclei, providing a roadmap of the molecular structure.

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. A cross-peak in a COSY spectrum indicates a correlation between two protons. For this compound, COSY would be expected to show:

Correlations between the adjacent protons on the phenyl ring.

A correlation between the two protons on the thiophene ring (H2 and H4), confirming their proximity in the ring system.

Potentially a correlation between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, depending on the solvent and exchange rate.

This technique is invaluable for tracing the proton connectivity throughout the carbon skeleton. The assignment of protons in thiophene derivatives is often confirmed through analysis of ¹H-¹H COSY spectra. mdpi.com

Between the methylene protons (-CH₂) and the thiophene carbons C3, C2, and C4.

Between the thiophene proton H2 and the phenyl carbons, as well as thiophene carbons C3 and C5.

Between the ortho-protons of the phenyl ring and the thiophene carbon C5, definitively proving the point of attachment.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak represents a one-bond C-H connection. This powerful technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For this compound, an HSQC spectrum would show cross-peaks connecting:

Each proton on the phenyl and thiophene rings to its corresponding carbon atom.

The methylene protons to the methylene carbon.

This provides a direct and reliable method for assigning the signals in the ¹³C NMR spectrum.

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is based on the Nuclear Overhauser Effect (NOE). NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, a NOESY spectrum could reveal:

Correlations between the methylene protons and the thiophene proton at the C4 position, confirming the geometry around the C3-C(H₂OH) bond.

Correlations between the ortho-protons of the phenyl ring and the thiophene proton at the C4 position, providing information about the rotational orientation of the phenyl ring relative to the thiophene ring.

In some cases, a combined HSQC-NOESY experiment can be used to resolve overlapping signals and clearly distinguish NOE correlations from through-bond correlations. nih.gov

Selective J-Resolved NMR Methods

Selective J-resolved Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful two-dimensional (2D) NMR technique that separates chemical shifts and scalar coupling (J-coupling) information onto two different frequency axes. In a typical J-resolved spectrum, the F2 axis represents the chemical shifts, while the F1 axis displays the J-coupling constants. This separation is invaluable for simplifying complex or overcrowded ¹H NMR spectra, where multiplets overlap, making it difficult to determine both the precise chemical shift and the coupling constants for individual protons.

For a molecule such as this compound, a selective J-resolved experiment would be particularly useful in unequivocally assigning the protons on the thiophene and phenyl rings. The thiophene ring protons, in particular, often exhibit complex second-order coupling effects and small long-range couplings that can be difficult to analyze in a standard one-dimensional spectrum. By isolating the multiplet structure of a specific proton from the rest of the spectrum, one can accurately measure its coupling constants to neighboring protons. This information is critical for confirming the substitution pattern of the thiophene ring and the stereochemical arrangement of the molecule. The technique helps in distinguishing between different isomers and provides precise data on the electronic environment of the nuclei.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. rug.nl By ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides direct evidence of a molecule's identity.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with very high accuracy. This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

In the characterization of thiophene derivatives, HRMS is used to confirm the successful synthesis of target compounds. For instance, in the analysis of derivatives of 5-phenylthiophene, HRMS coupled with Electrospray Ionization (ESI) has been used to verify the elemental composition of the synthesized molecules. The observed m/z value is compared to the calculated value for the expected molecular formula, with a very small mass error providing high confidence in the compound's identity. rug.nl

Table 1: HRMS Data for Selected 5-Phenylthiophene Derivatives

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Source |

| tert-butyl (4-(phenethylcarbamoyl)-5-phenylthiophen-2-yl)carbamate | C₁₆H₁₇NO₄S | 320.0937 | 320.0931 | rug.nl |

| Methyl 2-amino-5-phenylthiophene-3-carboxylate | C₁₂H₁₁NO₂S | 234.0524 | 234.0521 | rug.nl |

This interactive table provides a summary of High-Resolution Mass Spectrometry data for compounds structurally related to this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds. rug.nl In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and directed into the mass analyzer. rug.nl

This technique is frequently used in conjunction with liquid chromatography (LC) for the analysis of complex mixtures. For thiophene-containing compounds, ESI-MS is effective in generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is evident in the characterization of various functionalized phenylthiophenes, where ESI-MS provides a clear molecular ion peak, which is then subjected to high-resolution analysis to confirm the elemental formula. rug.nlrug.nl The choice of solvent, often a mixture including methanol (B129727), and the use of a drying gas like nitrogen are critical parameters for successful ESI-MS analysis. rug.nl

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique, primarily used for the analysis of large biomolecules and synthetic polymers, but also applicable to smaller organic molecules. mdpi.comnih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase as intact ions. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio.

For thiophene-based molecules, the choice of matrix is critical. Specific matrices have been developed for the efficient analysis of polythiophenes, such as trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB), which provides high sensitivity. nih.gov For a smaller molecule like this compound, a matrix like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) would likely be effective. MALDI-TOF analysis would be expected to produce a strong signal for the molecular ion, aiding in the confirmation of its molecular weight. The technique is known for its high sensitivity and rapid analysis times. mdpi.comambeed.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to the molecule's structure and the functional groups it contains.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the presence or absence of these groups.

For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure. The most prominent of these would be the broad O-H stretching vibration of the alcohol group, typically found in the range of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would appear in the 1050-1250 cm⁻¹ region. Aromatic C-H stretching from the phenyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group (-CH₂OH) would be seen just below 3000 cm⁻¹. Vibrations corresponding to the C=C bonds within the phenyl and thiophene rings would appear in the 1400-1600 cm⁻¹ region. The characteristic C-S stretching of the thiophene ring is typically weaker and found at lower wavenumbers. The specific positions of these bands provide a detailed picture of the molecule's functional group composition.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, broad | 3200 - 3600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (CH₂) | Stretching | 2850 - 2960 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Primary Alcohol (C-O) | Stretching | 1050 - 1250 |

| Thiophene Ring | C-S Stretch / Ring Vibrations | ~600 - 800 |

This interactive table outlines the characteristic infrared absorption frequencies for the key functional groups present in this compound.

In-Depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available spectroscopic data for the compound this compound. Despite extensive searches for its Fourier Transform Infrared (FT-IR), FT-Raman, Ultraviolet-Visible (UV-Vis), and Fluorescence spectra, specific experimental data necessary for a detailed analysis are not readily accessible.

The synthesis and characterization of novel compounds are fundamental to chemical research, with spectroscopic techniques providing the foundational data for structural elucidation and the understanding of electronic properties. However, it appears that detailed spectroscopic studies for this compound have not been published or made available in open-access databases.

While information exists for related thiophene derivatives and other aromatic alcohols, the strict focus on this compound, as required for a scientifically accurate and specific analysis, cannot be fulfilled without direct experimental data. For instance, spectroscopic data for isomers like 3-phenylthiophene (B186537) are available but are not transferable due to the different substitution pattern and the absence of the hydroxymethyl group, which would significantly alter the vibrational and electronic spectra.

The creation of an authoritative article detailing the spectroscopic properties of this compound, complete with data tables and in-depth discussion of its spectral features, is therefore not possible at this time. Further empirical research and the publication of its corresponding data are required to enable such an analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculation Methods

Quantum chemical calculations are instrumental in predicting and interpreting the behavior of (5-Phenylthiophen-3-yl)methanol at the atomic and molecular level. These calculations rely on solving the Schrödinger equation, with various levels of approximation to make the problem computationally tractable.

Density Functional Theory (DFT) has become a primary method for investigating the properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying degrees of flexibility and computational demand.

Pople-style basis sets , such as 6-31G(d) , 6-311G(d,p) , and 6-311++G(d,p) , are commonly employed. The numbers and letters in these designations describe the number of functions used for core and valence electrons, as well as the inclusion of polarization (d, p) and diffuse (++) functions. Polarization functions allow for the description of non-spherical electron density distributions, which is crucial for molecules with heteroatoms and π-systems like this compound. Diffuse functions are important for describing weakly bound electrons and are particularly relevant for calculations involving anions or excited states.

The 6-311G(2d,p) basis set provides an even more flexible description of the valence electron density by including two sets of d-functions on heavy atoms and one set of p-functions on hydrogen atoms.

A recent study on 3-phenylthiophene (B186537) derivatives utilized the B3LYP functional with a specified basis set to investigate their structural and spectroscopic properties. nih.gov For a detailed analysis of a molecule like this compound, a basis set such as 6-311+G(d,p) would be appropriate for capturing its electronic and structural features accurately. epstem.net

Table 1: Common Basis Sets in DFT Calculations for Organic Molecules

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Double-zeta valence, includes polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. |

| 6-311G(d,p) | Triple-zeta valence, includes polarization functions on heavy and hydrogen atoms. | Higher accuracy geometry optimizations and electronic property calculations. |

| 6-311++G(d,p) | Triple-zeta valence with diffuse functions on all atoms and polarization functions. | Calculations where anions, excited states, or weak interactions are important. |

The core of DFT lies in the exchange-correlation functional, which approximates the complex many-electron interactions. The choice of functional significantly impacts the accuracy of the results. wikipedia.org

B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. wikipedia.org It is one of the most widely used functionals and has been shown to provide a good balance between accuracy and computational efficiency for a wide range of molecular systems, including organic molecules. nih.govwikipedia.org

ωB97XD is a range-separated hybrid functional that includes empirical dispersion corrections. This functional is designed to perform well for non-covalent interactions, which can be important in larger molecular systems and aggregates. Recent studies have employed the ωB97XD functional for investigating the properties of complex organic molecules. nih.gov

The M06 suite of functionals are meta-hybrid GGAs that are parameterized to be accurate for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions. wikipedia.org

The selection of an appropriate functional is critical for obtaining reliable predictions of molecular properties. For this compound, a hybrid functional like B3LYP or a dispersion-corrected functional such as ωB97XD would be suitable choices.

Table 2: Selected Exchange-Correlation Functionals and Their Characteristics

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid-GGA | Widely used, good general-purpose functional for organic molecules. nih.govwikipedia.org |

| ωB97XD | Range-separated hybrid-GGA with dispersion correction | Good for non-covalent interactions, thermochemistry, and kinetics. nih.gov |

Standard DFT functionals often fail to accurately describe long-range electron correlation, which gives rise to van der Waals or dispersion forces. These forces can be significant, especially in larger molecules or molecular complexes. To address this deficiency, empirical dispersion corrections can be added to the DFT energy.

Grimme's D3 dispersion correction with Becke-Johnson damping (DFT-D3(BJ)) is a widely adopted method. q-chem.comscm.com This approach adds a pairwise additive term to the DFT energy to account for dispersion interactions. q-chem.com The Becke-Johnson damping function ensures that the correction is applied smoothly at short interatomic distances. q-chem.comscm.com This correction can be applied to various DFT functionals and is crucial for obtaining accurate geometries and interaction energies in systems where dispersion forces are important. Recent developments have extended these corrections to a wider range of elements, enhancing their applicability. rsc.org

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths, which are related to the positions and intensities of absorption bands in a UV-Vis spectrum. nih.govnih.gov

By calculating the vertical excitation energies from the ground electronic state to various excited states, TD-DFT can predict the absorption spectrum of the molecule. researchgate.net This information is valuable for understanding the photophysical properties of the compound and its potential applications in areas such as fluorescent probes or organic electronics. nih.govresearchgate.net The choice of functional and basis set in TD-DFT calculations is just as critical as in ground-state DFT calculations to achieve accurate results.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide very high accuracy but are typically more computationally expensive than DFT. The Hartree-Fock (HF) method is the simplest ab initio method, but it neglects electron correlation. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically improve upon the HF method by including electron correlation. While computationally demanding, these methods can serve as benchmarks for assessing the accuracy of DFT results for smaller, related molecules. In some computational studies, HF methods are used alongside DFT to provide a comparative analysis of the electronic properties of molecules. epstem.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of molecular systems. For thiophene (B33073) derivatives, calculations are often performed using specific basis sets, such as the 6-311++G(d,p) basis set, to obtain optimized molecular geometries and spectroscopic parameters. researchgate.net Such studies form the foundation for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the outcomes of many chemical reactions.

The energies of the HOMO and LUMO levels for this related thiophene derivative were calculated to be -4.994 eV and -1.142 eV, respectively. nih.gov The spatial distribution of these orbitals is also critical. Typically, in phenylthiophene systems, the HOMO is distributed over the entire molecule, indicating the delocalization of π-electrons across both the thiophene and phenyl rings. The LUMO is often similarly delocalized, which is characteristic of conjugated systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the chemical reactivity and stability of a molecule. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions and has higher polarizability.

For the aforementioned related thiophene derivative, the HOMO-LUMO energy gap was calculated to be 3.852 eV. nih.gov This relatively moderate gap suggests a balance between stability and reactivity. The polarizable nature and reactivity of such molecules make them interesting candidates for various applications, including the development of nonlinear optical (NLO) materials where a smaller energy gap can lead to enhanced NLO properties.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -4.994 |

| ELUMO | -1.142 |

| Energy Gap (ΔE) | 3.852 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

In computational studies of related (((5-phenylthiophen-2-yl) methylene) amino) phenol (B47542) derivatives, MEP maps have been used to identify these reactive sites. researchgate.net For this compound, an MEP analysis would likely show a high negative potential (red) around the oxygen atom of the methanol (B129727) group and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. The aromatic rings would show a mix of potentials, reflecting the complex electron distribution in the π-system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.comyoutube.com This method is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability. wisc.edu

The analysis involves the second-order perturbation theory of the Fock matrix to evaluate the donor-acceptor interactions. The stabilization energy, E(2), associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is calculated. wisc.edu Larger E(2) values indicate stronger interactions.

For this compound, an NBO analysis would investigate:

Intramolecular Hydrogen Bonding: The interaction between a lone pair on the sulfur or oxygen atom and the antibonding orbital of the O-H bond.

Hybridization: NBO analysis determines the hybridization of atomic orbitals contributing to each bond, providing a more nuanced view than simple valence bond theory. youtube.com

Studies on the interaction of thiophene with other molecules have demonstrated that NBO analysis can confirm charge transfer between interacting species by identifying the specific donor and acceptor orbitals involved. periodicodimineralogia.it

Global reactivity parameters, derived from FMO energies, provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using the energies of the HOMO and LUMO within the framework of conceptual DFT.

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Chemical Potential (μ): The escaping tendency of electrons from a system. μ = (EHOMO + ELUMO) / 2. A negative chemical potential indicates a stable molecule. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (EHOMO - ELUMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. ω = μ² / 2η.

Based on the FMO energies from the related thiophene derivative, these parameters can be calculated to provide a reactivity profile. nih.gov

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 4.994 |

| Electron Affinity (A) | -ELUMO | 1.142 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.068 |

| Chemical Hardness (η) | (EHOMO - ELUMO) / 2 | 1.926 |

| Electrophilicity Index (ω) | μ² / 2η | 2.446 |

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Computational Studies of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers associated with different reaction pathways. mdpi.comnih.gov DFT calculations are commonly employed to model these transformations, providing insights that are often difficult to obtain through experimental means alone. chemrxiv.orgresearchgate.net

For this compound, computational studies could be designed to explore several key reactions:

Oxidation: The conversion of the primary alcohol to an aldehyde or carboxylic acid is a fundamental transformation. A computational study could model the reaction pathway with various oxidizing agents, determining the activation energies for each step and explaining the selectivity of different reagents.

Esterification: The reaction of the alcohol with a carboxylic acid to form an ester could be modeled to understand the catalytic role of acid and the energetics of tetrahedral intermediate formation and collapse.

Electrophilic Substitution: The phenyl and thiophene rings are susceptible to electrophilic attack. A computational study could predict the regioselectivity (which position on the rings is most reactive) by calculating the energies of the sigma-complex intermediates for substitution at different positions.

These studies typically involve locating the optimized geometries of all reactants, intermediates, transition states, and products. Vibrational frequency analysis is then performed to confirm that reactants and products are minima on the potential energy surface (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency). rsc.org The calculated energy barriers can then be used to predict reaction rates and explain experimental observations.

Characterization of Reactive Intermediates and Transition States

In the study of reaction mechanisms involving this compound, the characterization of reactive intermediates and transition states is of paramount importance. Density Functional Theory (DFT) is a computational method frequently employed to model the geometric and electronic structures of these transient species. By calculating their energies and vibrational frequencies, it is possible to confirm their nature as either energy minima (intermediates) or first-order saddle points (transition states) on the potential energy surface.

For instance, in a hypothetical electrophilic substitution reaction on the thiophene ring of this compound, the formation of a sigma complex (also known as an arenium ion) as a reactive intermediate would be expected. Computational studies on similar thiophene derivatives have shown that the stability of these intermediates can be a key determinant of the reaction's regioselectivity. The location of the positive charge in the sigma complex and the stabilizing or destabilizing effects of the phenyl and hydroxymethyl substituents can be quantified through computational analysis.

Transition state calculations, on the other hand, allow for the determination of the activation energy of a given reaction step. This is crucial for predicting reaction rates and understanding the feasibility of different reaction pathways. For example, in a nucleophilic substitution at the benzylic carbon of the hydroxymethyl group, DFT can be used to model the transition state, providing insights into the bond-breaking and bond-forming processes.

Table 1: Illustrative Calculated Relative Energies of Intermediates and Transition States for a Hypothetical Electrophilic Bromination of this compound

| Species | Position of Attack | Relative Energy (kcal/mol) |

| Intermediate (Sigma Complex) | C2 | 0.0 |

| Intermediate (Sigma Complex) | C4 | +3.5 |

| Transition State to C2 Intermediate | C2 | +15.2 |

| Transition State to C4 Intermediate | C4 | +18.9 |

Note: These are illustrative values based on typical DFT calculations for electrophilic aromatic substitution on substituted thiophenes and are not from a direct study on this compound.

Potential Energy Surface (PES) Scans

Potential Energy Surface (PES) scans are a computational technique used to explore the energy of a molecular system as a function of one or more geometric parameters, such as bond lengths or dihedral angles. By systematically changing these parameters and calculating the energy at each point, a profile of the reaction pathway can be generated. This allows for the identification of energy minima corresponding to reactants, intermediates, and products, as well as energy maxima corresponding to transition states.

For this compound, a PES scan could be employed to study the rotational barrier of the C-C bond connecting the thiophene and phenyl rings. This would provide information on the conformational preferences of the molecule. Another application would be to map the reaction coordinate of a specific transformation, for example, the approach of a nucleophile to the hydroxymethyl group.

In studies of related alcohol reactions, such as the hydrogen abstraction from methanol, full-dimensional potential energy surfaces have been developed based on high-level ab initio calculations. These surfaces provide a comprehensive description of the reactive system and are invaluable for detailed dynamics studies. While a full-dimensional PES for a molecule as complex as this compound would be computationally demanding, simplified PES scans along a defined reaction coordinate are highly informative for understanding specific reaction steps.

Table 2: Illustrative Data from a Potential Energy Surface Scan for the Rotation around the C-C Bond between the Phenyl and Thiophene Rings

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

| 0 | +2.5 |

| 30 | +1.0 |

| 60 | 0.0 |

| 90 | +1.8 |

| 120 | +3.5 |

| 180 | +2.2 |

Note: These are hypothetical values illustrating the expected energetic profile for the rotation between two aromatic rings and are not from a direct study on this compound.

Elucidation of Regioselectivity

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted aromatic compounds like this compound. Computational chemistry offers a powerful means to predict and rationalize the regiochemical outcomes of reactions. A common approach is to calculate the activation energies for the reaction at all possible sites. According to transition state theory, the pathway with the lowest activation energy will be the most favorable, and thus the corresponding regioisomer will be the major product.

In the case of this compound, electrophilic attack on the thiophene ring can occur at the C2 or C4 positions. The directing effects of the phenyl group at C5 and the hydroxymethyl group at C3 will influence the electron density and, consequently, the reactivity of these positions. DFT calculations can be used to compare the energies of the transition states leading to the C2- and C4-substituted products.

For C-H activation reactions, a well-established computational approach involves comparing the relative energies of the palladacycle intermediates that are formed. The most stable intermediate is often indicative of the most likely site of functionalization. This method has been successfully applied to predict the regioselectivity in a wide range of substrates.

Table 3: Illustrative Calculated Activation Barriers for the Regioselectivity of a Hypothetical Palladium-Catalyzed C-H Arylation

| Position of C-H Activation | Calculated Activation Barrier (kcal/mol) | Predicted Major Isomer |

| Thiophene C2 | 22.5 | Yes |

| Thiophene C4 | 25.1 | No |

| Phenyl (ortho) | 28.3 | No |

| Phenyl (meta) | 30.1 | No |

| Phenyl (para) | 29.5 | No |

Note: These are illustrative values based on computational studies of C-H activation on similar heterocyclic systems and are not from a direct study on this compound.

Applications of 5 Phenylthiophen 3 Yl Methanol in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The inherent reactivity of the thiophene (B33073) ring, combined with the synthetic versatility of the hydroxymethyl group, positions (5-Phenylthiophen-3-yl)methanol as a key starting material for elaborate heterocyclic structures. The methanol (B129727) moiety can be readily converted into other functional groups, such as halides or aldehydes, which are then used in various coupling and cyclization reactions.

Synthesis of Polythiophenes and Oligothiophenes

This compound is a precursor for monomers used in the synthesis of substituted polythiophenes and oligothiophenes. These polymers are known for their conductive properties, which arise from the delocalized π-electrons along the polymer backbone. The phenyl substituent on the thiophene ring enhances the solubility and processability of the resulting polymers while also fine-tuning their electronic and optical properties.

To be used in polymerization, the methanol group is typically converted into a more reactive functional group, such as a bromine atom or a boronic acid ester. This functionalized monomer can then undergo cross-coupling reactions to form the polymer chain.

Table 1: Common Coupling Reactions for Polythiophene Synthesis

| Coupling Reaction | Reactants | Typical Catalyst | Description |

| Suzuki Coupling | A thiophene-boronic acid derivative and a thiophene-halide derivative. | Palladium complexes (e.g., Pd(PPh₃)₄) | A versatile method for creating carbon-carbon bonds, widely used for producing well-defined oligothiophenes. |

| Kumada Coupling | A Grignard reagent (thiophene-MgBr) and a thiophene-halide. | Nickel or Palladium complexes | An effective method for synthesizing regioregular poly(3-alkylthiophene)s. |

| Stille Coupling | An organotin compound (thiophene-SnR₃) and a thiophene-halide. | Palladium complexes | A robust coupling method, though the toxicity of organotin compounds is a concern. |

| Oxidative Coupling | Thiophene monomers. | Iron(III) chloride (FeCl₃) | A direct method to polymerize thiophenes, often used for large-scale production of materials like antistatic coatings. |

This table summarizes common polymerization methods where derivatives of this compound could serve as monomeric units.

Precursor for Fused Ring Systems and Multicyclic Architectures

The dual functionality of this compound allows it to be a key component in the synthesis of fused heterocyclic systems. The hydroxymethyl group can be oxidized to an aldehyde, which can then participate in intramolecular cyclization or condensation reactions. These reactions can create new rings fused to the parent thiophene structure, leading to polycyclic aromatic hydrocarbons (PAHs) containing a thiophene unit. Such synthetic strategies are crucial for creating molecules with specific shapes and electronic properties. For instance, intramolecular Friedel-Crafts-type reactions or other oxidative cyclizations can be employed to build these complex architectures. nih.gov The ability to form such fused systems is of high interest for developing advanced materials. rsc.org

Table 2: Potential Transformations of the Methanol Group for Cyclization

| Transformation | Reagent(s) | Resulting Functional Group | Potential Subsequent Reaction |

| Oxidation | PCC, PDC, or MnO₂ | Aldehyde (-CHO) | Intramolecular condensation, Wittig reaction |

| Halogenation | PBr₃ or SOCl₂ | Halomethyl (-CH₂X) | Nucleophilic substitution, Grignard formation |

| Tosylation | TsCl, pyridine (B92270) | Tosylate (-CH₂OTs) | Nucleophilic substitution (excellent leaving group) |

This table outlines synthetic modifications of the methanol group on this compound to facilitate the construction of fused ring systems.

Intermediate for Functional Materials

The unique electronic and structural characteristics of the phenylthiophene core make it an ideal scaffold for functional materials. This compound serves as a critical intermediate, providing a synthetic handle to incorporate this valuable core into larger systems designed for specific applications in electronics and materials science.

Precursors for Optoelectronic Devices

Polymers and oligomers derived from phenylthiophene units are central to the field of organic electronics. The extended π-conjugation in these materials facilitates charge transport, making them suitable for active layers in various devices. The presence of the phenyl group helps to control the intermolecular packing and electronic coupling, which are critical for device performance. Materials based on phenylthiophene have been successfully incorporated into:

Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

The ability to synthesize well-defined, regioregular polymers from monomers derived from this compound is key to achieving the high charge-carrier mobility required for these applications.

Building Blocks for Luminescent Materials

The conjugated system of the phenylthiophene moiety imparts fluorescent properties to materials that incorporate this structure. Polythiophenes, in particular, are known for their photoluminescence, with the emission color being tunable by modifying the substituents on the polymer backbone. The phenyl group on the thiophene ring can influence the energy of the π-π* transition, thereby altering the absorption and emission wavelengths. This makes derivatives of this compound attractive building blocks for creating new fluorescent polymers and small molecules for applications in sensing, bioimaging, and solid-state lighting. nih.gov

Role in the Synthesis of Liquid Crystals

The rigid, elongated (calamitic) shape of the phenylthiophene unit is a desirable feature for the design of liquid crystals. tandfonline.com This structural motif enhances the molecular anisotropy, which is a prerequisite for the formation of liquid crystalline phases. tandfonline.com The hydroxymethyl group of this compound can be used as a synthetic anchor point to attach flexible alkyl chains, a common design element in liquid crystal molecules. These flexible tails help to promote the formation of mesophases at lower temperatures. By modifying the structure, for example by creating Schiff base/ester derivatives, new liquid crystalline compounds with stable nematic phases can be synthesized. tandfonline.comtandfonline.com The incorporation of the phenylthiophene core can lead to materials with a broad mesomorphic temperature range and high birefringence, making them promising for optical and electronic applications. mdpi.com

Synthetic Tool for Derivatized Thiophene Analogues

Precursor in Derivatization for Structure-Activity Relationship Studies (General without specific biological activity)

The chemical structure of this compound, featuring a reactive primary alcohol on a biologically relevant phenyl-thiophene scaffold, theoretically makes it an ideal starting point for creating a diverse library of molecular analogs for structure-activity relationship (SAR) investigations. The hydroxyl group provides a convenient handle for a variety of chemical transformations, allowing for the systematic modification of the molecule's properties.

The core principle of using this compound in SAR studies would be to synthesize a series of derivatives and then assess how these structural changes influence a particular biological or physicochemical endpoint. Although specific, comprehensive SAR studies originating from this compound are not extensively documented in the available literature, the potential synthetic pathways for its derivatization are well-established in organic chemistry.

Potential Derivatization Strategies for SAR Studies:

Esterification: The primary alcohol can be readily converted into a wide range of esters by reacting it with various carboxylic acids, acid chlorides, or anhydrides. This allows for the introduction of different alkyl and aryl groups, varying in size, lipophilicity, and electronic properties.

Etherification: Formation of ethers through reactions like the Williamson ether synthesis would introduce different alkyl or aryl substituents linked by an ether oxygen. This modification alters the hydrogen-bonding capability and conformational flexibility of the side chain.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These new functional groups can then serve as points for further derivatization, such as the formation of imines, oximes, or amides, significantly expanding the chemical space for SAR exploration.